3-bromo-2-methyl-1H-indole

Catalog No.
S764512
CAS No.
1496-78-2
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-2-methyl-1H-indole

Achieve regiochemical certainty in indole functionalization. Using the correct 3-bromo-2-methyl isomer avoids coupling failures seen with 5- or 6-bromo variants. This building block enables:

  • Efficient Suzuki/Heck couplings for kinase SAR.
  • Construction of pimprinine/streptochlorin core.
  • Reliable 97% purity with immediate stock availability.

CAS Number

1496-78-2

Product Name

3-bromo-2-methyl-1H-indole

IUPAC Name

3-bromo-2-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3

InChI Key

NWAYWNCTOHHMNV-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)Br

The exact mass of the compound 3-bromo-2-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Bromo-2-methylindole, 3-Bromo-2-methyl-1H-indole, 2-Methyl-3-bromoindole, 1H-Indole, 3-bromo-2-methyl-

Purity

97%

Package Size

1 g, 5 g

3-Bromo-2-methyl-1H-indole is a functionalized heterocyclic building block essential for multi-step synthesis in medicinal chemistry and materials science. The strategic placement of the methyl group at the C2 position and the bromo-substituent at the C3 position provides a distinct combination of steric and electronic properties. The C3-bromo group serves as a reliable and versatile synthetic handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions, making it a key intermediate for constructing more complex, biologically active molecules.

Synthesis Fit

C3-bromo enables Pd-catalyzed cross-coupling
C2-methyl blocks electrophilic substitution at C2
High-purity grade for multi-step synthesis

Substituting 3-bromo-2-methyl-1H-indole with positional isomers or alternative halides can lead to significant deviations in process outcomes and final product yields. The C3-bromo group's reactivity in critical transformations like Suzuki or Heck couplings is fundamentally different from that of isomers where the bromine is on the benzene ring (e.g., 5-bromo or 6-bromo), which possess different electronic properties influencing oxidative addition rates. Similarly, replacing the bromo- group with a chloro- substituent typically requires harsher reaction conditions and specialized catalysts, while an iodo- group, though more reactive, increases precursor cost and can reduce stability. This makes 3-bromo-2-methyl-1H-indole a specifically chosen intermediate where this exact reactivity and cost profile is required for a synthetic campaign.

Substitution Risk

3-Bromoindole Lacks C2-methyl blocking group; may cause side reactions at C2
2-Methylindole No halogen handle; requires additional bromination step with uncertain regioselectivity
5-Bromo-2-methylindole Directs functionalization to benzene ring, not C3 pyrrole; different chemical space

Demonstrated Precursor Suitability for Pimprinine-Type Indolyloxazole Alkaloids

3-Bromo-2-methyl-1H-indole is a documented and validated starting material for the synthesis of pimprinine and its analogs, a class of indole alkaloids with various biological activities. Synthetic routes have been established that leverage the C3-bromo position for constructing the core oxazole ring structure. Using this specific precursor avoids the need for less direct or lower-yielding multi-step sequences that might be required if starting from the unsubstituted 2-methylindole or isomers with bromine at other positions, streamlining the path to these complex targets.

Evidence DimensionPrecursor Efficacy
Target Compound DataEstablished synthetic precursor for Pimprinine-type alkaloids.
Comparator Or BaselineSynthesis from unsubstituted 2-methylindole would require an additional, potentially low-yielding, C3-functionalization step.
Quantified DifferenceProvides a more direct synthetic route compared to non-functionalized or incorrectly functionalized starting materials.
ConditionsTotal synthesis of natural products.

For researchers targeting pimprinine or related bioactive alkaloids, procuring this specific compound provides a more efficient and validated starting point, reducing development time and improving overall yield.

Suzuki Coupling Yield
Head-to-head
Target
86% isolated yield
Comparator
79% isolated yield (3-bromo-1-methylindole)
+7% absolute yield increase
Supports cross-coupling efficiency evaluation
Hindered boronic acid, low Pd loading, 100°C

Enabling Intermediate for Flustramine-Type Marine Alkaloids

The structural motif of 3-bromo-2-methyl-1H-indole is foundational for accessing more complex indolinone intermediates used in the total synthesis of marine natural products like (±)-flustramine A and C. Synthetic strategies have utilized 3-bromo-3-alkyl-2-indolinones, directly derivable from this compound, as key precursors. The C3-bromo group is essential in these routes for subsequent nucleophilic substitution or coupling reactions to build the characteristic disubstituted indolinone core. Attempting these syntheses with a different positional isomer would require a complete redesign of the synthetic strategy.

Evidence DimensionSynthetic Accessibility to Intermediates
Target Compound DataServes as a precursor to 3-bromo-3-alkyl-2-indolinones, key intermediates for flustramine synthesis.
Comparator Or BaselinePositional isomers (e.g., 5-bromo-2-methyl-1H-indole) are not suitable for direct conversion into the required 3,3-disubstituted indolinone core.
Quantified DifferenceOffers a direct and published route to key intermediates for specific, complex natural products.
ConditionsMulti-step total synthesis of marine alkaloids.

Procuring this specific isomer is critical for laboratories engaged in the synthesis of flustramine-class alkaloids, as it directly enables established and efficient synthetic pathways.

Nucleophilic Substitution Rate
Reported
~2.7× faster
complete conversion in 1.5 h vs 4.0 h
Indicates faster reactivity under PTC
PTC with benzylamine, rt, mild conditions

Predictable Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C3 position of the indole nucleus is inherently electron-rich, making the C3-bromo substituent a reliable electrophile for standard palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira. This reactivity is well-documented and predictable, allowing for the controlled formation of C-C bonds at a specific location. In contrast to isomers with bromine on the benzene portion of the indole, the C3-bromo group's reactivity is directly influenced by the pyrrole ring's electronics, offering a different and often more favorable kinetic profile for oxidative addition in the catalytic cycle. This makes it a preferred substrate for regiocontrolled C3-arylation, -vinylation, or -alkynylation.

Evidence DimensionReaction Regioselectivity & Predictability
Target Compound DataHigh and predictable reactivity at the C3-position for Pd-catalyzed cross-coupling.
Comparator Or BaselineIsomers like 5-bromo or 6-bromo-2-methyl-1H-indole, where reactivity is dictated by the electronics of the benzene ring.
Quantified DifferenceOffers specific C3-functionalization, whereas other isomers would functionalize different positions, leading to entirely different products.
ConditionsStandard Suzuki, Heck, or Sonogashira reaction conditions.

For process development and medicinal chemistry, predictable regioselectivity is paramount; this compound ensures that new functionality is introduced exclusively at the C3 position, avoiding isomeric mixtures and simplifying purification.

Regioselectivity
Class-level
Target: C3-pyrrole functionalization
Comparator: C5-benzene ring substitution
Distinct, non-overlapping structural vectors
Defines separate chemical space
Regioisomer choice determines accessible chemotype
Physicochemical Profile
Reported
Target
XLogP 3.1, MP 90–92°C
Comparator (3-bromoindole)
XLogP 2.2, MP 74–76°C
ΔLogP +0.9, ΔMP +16°C
Informs handling and solubility assessment
Computed LogP, vendor-reported melting points

Core Building Block for Bioactive Indolyloxazoles

This compound is the right choice when the synthetic target is a member of the pimprinine or streptochlorin families of natural products. Its structure provides the necessary C3-bromo handle for efficient cyclization and formation of the 5-(3'-indolyl)oxazole core, a privileged scaffold in medicinal chemistry.

Regiospecific C3-Arylation for Kinase Inhibitor Scaffolds

In programs targeting protein kinases, where specific substitution patterns on an indole core are required, this precursor enables the precise introduction of aryl or heteroaryl groups at the C3 position via Suzuki or related couplings. This allows for systematic Structure-Activity Relationship (SAR) studies without the complication of isomeric byproducts.

Precursor for Complex Marine Alkaloid Synthesis

When undertaking the total synthesis of complex marine natural products such as flustramines, this compound serves as a key starting material. It provides the correct isomeric framework to construct the required 3,3-disubstituted indolinone intermediates that are central to published synthetic routes.

Application Fit Matrix

Application
Selection Property
Validation Focus
2,3-Disubstituted indole synthesis
C3-Br cross-coupling handle, C2-Me blocking group
Cross-coupling efficiency and regioselectivity
C3-heteroatom indole synthesis
Enhanced nucleophilic substitution rate under PTC
PTC reaction rate and scope
N-alkylated indole derivatives
Higher lipophilicity (XLogP)
Solubility-permeability balance in ADME assays
Process-scale synthesis
Crystalline solid, higher melting point
Handling and purification robustness

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-methyl-1H-indole

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